molecular formula C9H8F3NO3 B14041094 Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B14041094
M. Wt: 235.16 g/mol
InChI Key: AMCJRUSEJVUPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a chemical compound with the CAS Registry Number 172985-72-7 . It has a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 g/mol . This nicotinate derivative is characterized by a trifluoromethyl group at the 2-position of the pyridine ring and an ethoxycarbonyl group, forming an ester . The compound is identified by its canonical SMILES: O=C(OCC)C1=C(C(F)(F)F)N=CC=C1O . As a pyridine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its specific structural features make it a potential intermediate in the development of pharmaceuticals and agrochemicals. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCJRUSEJVUPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine Intermediate

This intermediate is a crucial precursor for further transformations toward the target ethyl ester.

Reaction:

  • React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in anhydrous methanol.
  • Use potassium hydroxide (methanolic solution) as a catalyst.
  • Reflux with slow addition of base over 24 hours.
  • Continue reflux for 6 hours after addition complete.
  • Isolate by filtration and washing.

Experimental Data (Example 1):

Parameter Value
Cyanoacetamide 12 g (0.142 mol)
Ethyl 4,4,4-trifluoroacetoacetate 20 mL (0.136 mol)
Solvent Anhydrous methanol 30 mL
Catalyst KOH methanolic solution (9 g/20 mL)
Temperature Reflux (~65 °C)
Reaction time 24 h addition + 6 h reflux
Product yield 55%
Product form White powder
Melting point 227–279 °C
1H NMR (ppm) 5.56 (s, Ar-H), 10.7 (br, OH)

This step forms a white powder intermediate with dihydroxy and cyano functionalities on the pyridine ring, critical for subsequent chlorination.

Chlorination to 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine

Reaction:

  • Treat the dihydroxy intermediate with phosphorus oxychloride (POCl3) in a high-pressure reactor.
  • Stir at 110 °C for 0.5 hours.
  • Remove excess POCl3 under reduced pressure.
  • Quench the residue in crushed ice.
  • Filter and dry to obtain brown crystalline product.

Experimental Data:

Parameter Value
Intermediate amount 15 g (0.0735 mol)
POCl3 volume 40 mL
Temperature 110 °C
Reaction time 0.5 h
Product yield 28.2%
Product form Brown crystals

This step replaces hydroxyl groups with chlorine atoms, activating the ring for further transformations.

Hydrogenolysis to 3-Cyano-4-trifluoromethylpyridine

Reaction:

  • Hydrogenate the dichloro intermediate in ethanol with triethylamine and 5% palladium on carbon catalyst.
  • Conduct at 80 °C under 1.8 MPa hydrogen pressure.
  • Monitor reaction by thin-layer chromatography.
  • Filter off catalyst and concentrate filtrate.
  • Recrystallize from petroleum ether and ethyl acetate.

Experimental Data:

Parameter Value
Substrate amount 3.2 g (0.0133 mol)
Solvent Absolute ethanol 35 mL
Catalyst 0.3 g 5% Pd/C
Base Triethylamine 4 mL
Temperature 80 °C
Hydrogen pressure 1.8 MPa
Reaction time Until slow gas uptake
Product yield 52.5%
Product form Crystalline solid
Melting point 40–43 °C
1H NMR (ppm) 7.4 (s, Ar-H), 7.33–7.34 (m, Ar-H)

This step selectively removes chlorine substituents, yielding the cyano trifluoromethyl pyridine intermediate.

Hydrolysis and Esterification to Ethyl 4-Hydroxy-2-(trifluoromethyl)nicotinate

Two alternative sequences are employed:

Route A: Hydrolysis of the cyano group followed by catalytic hydrogenolysis.

Route B: Hydrolysis of the chlorinated pyridinecarboxylic acid followed by catalytic hydrogenolysis.

Typical Hydrolysis Conditions:

  • Reflux 2,6-chloro-3-cyano-4-trifluoromethylpyridine in 70% sodium hydroxide and 70% ethanol for 6 hours.
  • Acidify with 8% hydrochloric acid to precipitate the product.
  • Filter, wash, and dry.

Hydrogenolysis Conditions:

  • Hydrogenate the acid intermediate in ethanol with triethylamine and 5% Pd/C at 80 °C under 1.8 MPa hydrogen pressure.
  • Recrystallize final product from petroleum ether and ethyl acetate.

Experimental Yields:

Step Yield (%)
Hydrolysis to acid 91.2–97.2
Hydrogenolysis to final ester ~52–55

Final Product Characterization:

  • 1H NMR shows characteristic aromatic and carboxylic acid protons.
  • Melting points and purity confirm successful synthesis.

Reaction Scheme Summary

Step Reactants / Conditions Product Yield (%) Notes
1 Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH, MeOH reflux 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine 55 White powder, key intermediate
2 POCl3, 110 °C, 0.5 h 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine 28.2 Brown crystals
3 Pd/C, H2 (1.8 MPa), EtOH, triethylamine, 80 °C 3-Cyano-4-trifluoromethylpyridine 52.5 Hydrogenolysis step
4 NaOH (70%), EtOH (70%), reflux 6 h + acidification 2,6-Chloro-4-trifluoromethyl-3-pyridinecarboxylic acid 91.2–97.2 Hydrolysis step
5 Pd/C, H2 (1.8 MPa), EtOH, triethylamine, 80 °C This compound (final) ~52–55 Final hydrogenolysis and esterification

Critical Analysis and Industrial Considerations

  • Raw Materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide are commercially available and relatively inexpensive, facilitating scale-up.

  • Catalysts and Reagents: Use of potassium hydroxide and palladium on carbon avoids highly reactive or hazardous reagents such as butyllithium or sodium hydride, improving safety and environmental profile.

  • Reaction Conditions: Moderate temperatures (80–110 °C) and pressures (1.8 MPa H2) are industrially manageable.

  • Yields: Overall yields are moderate to good, with the hydrolysis step showing excellent conversion (>90%).

  • Purification: Recrystallization from petroleum ether and ethyl acetate is effective for product isolation.

  • Byproducts: Side reactions such as enamine formation and incomplete conversion can occur but are minimized by controlled addition and reaction monitoring.

  • Scalability: The described methods have been demonstrated in patent literature with potential for industrial application due to safety and economic advantages.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-2-(trifluoromethyl)nicotinate.

    Reduction: Formation of ethyl 4-amino-2-(trifluoromethyl)nicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Sciences: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to nicotinic acid derivatives.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The hydroxy group at the 4-position may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate and related nicotinate esters:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Applications/Properties References
This compound -OH (4), -CF₃ (2) C₁₀H₈F₃NO₃ Not explicitly listed Potential prodrug intermediate; hydroxyl group enhances solubility
Ethyl 6-(trifluoromethyl)nicotinate -CF₃ (6) C₉H₈F₃NO₂ H31896 (Alfa) Research chemical; lacks hydroxyl, higher lipophilicity
Ethyl 2-amino-4-(trifluoromethyl)nicotinate -NH₂ (2), -CF₃ (4) C₉H₉F₃N₂O₂ 1270542-79-4 Intermediate for kinase inhibitors; amino group enables nucleophilic reactions
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate -Br (5), -Cl (6), -CF₃ (2) C₉H₆BrClF₃NO₂ 1672655-82-1 Halogenated analog; used in cross-coupling reactions for drug discovery
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate -OH (4,6), -CF₃ (2) C₉H₈F₃NO₄ 103900-77-2 Increased polarity due to dihydroxy groups; potential chelating agent
Morniflumate (NSAID prodrug) Morpholinoethyl ester, -CF₃ (phenyl) C₁₉H₂₀F₃N₃O₄ 65847-85-0 Hydrolyzes to niflumic acid; gastroprotective NSAID

Research Implications and Challenges

  • Positional Effects: The 2-position trifluoromethyl group in the target compound may sterically hinder enzymatic hydrolysis compared to morpholinoethyl esters in morniflumate, affecting prodrug activation .

Biological Activity

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈F₃N₁O₂
  • Functional Groups : Hydroxy group (-OH) at position 4 and trifluoromethyl group (-CF₃) at position 2.

These structural characteristics enhance the compound's lipophilicity, enabling better membrane penetration and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with active sites, modulating enzyme activity and leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAnticancer activitySignificant cytotoxicity against various cancer cell lines; induced apoptosis in treated cells.
Study BAntimicrobial efficacyEffective against Staphylococcus aureus and Escherichia coli; demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study CMechanism explorationIdentified enzyme inhibition as a key mechanism; enhanced lipophilicity improved cellular uptake.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored for potential therapeutic applications in several areas:

  • Cancer Therapy : As a candidate for developing new anticancer drugs.
  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
  • Biochemical Probes : In research settings to study enzyme activities and metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.